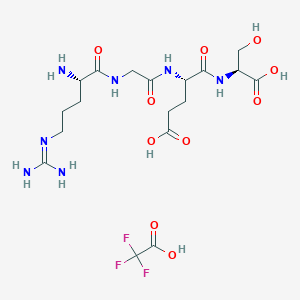
VEGFR2/KDR fragment 1 (614-624)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VEGFR2/KDR fragment 1
Applications De Recherche Scientifique
1. Role in Angiogenesis and Cancer Therapy
VEGFR2, also known as kinase insert domain-containing receptor (KDR), is critically involved in angiogenesis, both in physiological conditions and pathological states like cancer. The inhibition of angiogenesis via antagonists targeting either VEGF or KDR has shown significant therapeutic efficacy in preclinical studies and clinical trials for cancer and age-related macular degeneration (AMD) (Miao et al., 2006). High-affinity human Fab antibody fragments directed against KDR effectively block KDR/VEGF interaction, inhibiting VEGF-stimulated endothelial cell mitogenesis and migration (Lu et al., 2002).
2. Novel Mouse Models for Antiangiogenic Therapy
The development of novel humanized KDR mouse models using CRISPR/Cas9 techniques has advanced the evaluation of antiangiogenic therapies. These models help in assessing the effectiveness of antibodies targeting human KDR, demonstrating their role in inhibiting tumor growth by blocking VEGF-induced angiogenesis and promoting apoptosis (Cao et al., 2022).
3. VEGFR2 in Depression and Neurogenesis
Recent research suggests a significant role of VEGFR2 in recurrent depressive disorders (rDD). The distribution of KDR polymorphism and its association with gene and protein levels indicates a potential involvement in the etiology of rDD, highlighting a new pathway in the inflammatory pathophysiology of depression (Gałecki et al., 2013).
4. Recombinant VEGFR2 Fragments in Antiangiogenesis Research
Recombinant fragments of VEGFR2 have shown potential in inhibiting VEGF signaling. Expression and purification of these fragments in E. coli, followed by their use in proliferation assays of human umbilical vein endothelial cells (HUVEC), demonstrated their capacity to inhibit angiogenesis (Ahmadvand et al., 2010).
5. VEGFR2 in Leukemia and Autocrine Loop Formation
VEGFR2 and its ligand VEGF are involved in an autocrine loop for leukemia cell growth and propagation. High-affinity human antibodies against KDR have been shown to inhibit leukemia cell migration and prolong survival in animal models, underscoring their potential application in leukemia treatment (Zhu et al., 2003).
Propriétés
Séquence |
FSNSTNDILI |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
VEGFR2/KDR fragment 1 (614-624) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





